N-(Phenylcarbamothioyl)benzenecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Phenylcarbamothioyl)benzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with phenylthiourea under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylcarbamothioyl)benzenecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiourea moiety, which can interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-(Phenylcarbamothioyl)benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has shown that this compound exhibits anticancer properties.
Industry: In industrial applications, the compound is used as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamothioyl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. This inhibition is often achieved through the formation of covalent bonds with active site residues, leading to the disruption of enzyme function . Additionally, the compound’s thiourea moiety allows it to interact with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Phenylcarbamothioyl)benzamide: This compound shares a similar structure but lacks the additional phenyl group.
N-(Phenylcarbamothioyl)-4-bromobenzamide: This derivative contains a bromine atom, which enhances its cytotoxic activity against cancer cells.
N-(Phenylcarbamothioyl)-4-fluorobenzamide: The presence of a fluorine atom in this compound increases its potency as an anticancer agent.
Uniqueness
N-(Phenylcarbamothioyl)benzenecarbothioamide stands out due to its dual phenyl groups, which confer unique chemical properties and enhance its versatility in various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use .
Properties
CAS No. |
25310-08-1 |
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Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-(phenylcarbamothioyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2S2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) |
InChI Key |
BGPYLGZBIGOPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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